molecular formula C6H7N5 B13060643 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine

3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13060643
M. Wt: 149.15 g/mol
InChI Key: MUSJWVRKVNAVDF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings through cyclization reactions. One common method involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the desired heterocyclic rings. For example, the reaction of an α-keto carbon with amidines can lead to the formation of imidazole rings .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the formation of the imidazole and pyrazole rings. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the heterocyclic rings.

Scientific Research Applications

3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine is unique due to its specific arrangement of imidazole and pyrazole rings, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C6H7N5/c7-6-1-4(10-11-6)5-2-8-3-9-5/h1-3H,(H,8,9)(H3,7,10,11)

InChI Key

MUSJWVRKVNAVDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)C2=CN=CN2

Origin of Product

United States

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